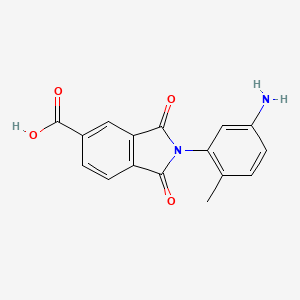

2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Übersicht

Beschreibung

"2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid" relates to a class of compounds that are structurally characterized by the isoindoline unit. This moiety is central to numerous naturally occurring alkaloids and synthetic compounds, attributing to a diverse range of biological activities, from anti-inflammatory to antihypertensive properties.

Synthesis Analysis

The synthesis methodologies for compounds related to 2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involve multi-step reactions, including solvent-free synthesis processes, fusion reactions, and microwave-assisted techniques. For example, solvent-free synthesis methods have been developed for related isoindolone derivatives, emphasizing the importance of sustainable and efficient chemical processes (Csende, Jekő, & Porkoláb, 2011).

Molecular Structure Analysis

The molecular structures of isoindoline compounds, including those similar to the target chemical, are often confirmed using techniques like IR, EI-MS, 1H-NMR, and 13C-NMR. These tools provide detailed information on the atomic and molecular composition, aiding in understanding the compound's molecular framework and its potential interactions (Csende, Jekő, & Porkoláb, 2011).

Chemical Reactions and Properties

Isoindoline derivatives participate in various chemical reactions, including cyclization and condensation, showcasing their reactivity and utility in synthesizing complex molecular architectures. These reactions are foundational for developing pharmacologically active compounds and understanding their reaction mechanisms and conditions is crucial for targeted synthesis (Zinchenko et al., 2009).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activities

2-(5-Amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a compound that falls within a broader class of chemicals with significant potential in scientific research, particularly in the synthesis of complex molecules and the exploration of their biological activities. Although the specific compound has not been directly mentioned in the available research, derivatives and structurally related compounds provide insight into the potential applications and significance of such molecules.

One area of application is in the development of novel synthetic pathways. For instance, derivatives of isoindolone, a core component of the target compound, have been synthesized for various biological activities, including anti-inflammatory, antispasmodic, and antinociceptive effects (Csende, Jekő, & Porkoláb, 2011). This showcases the compound's relevance in drug development and pharmacological research.

In addition, compounds with a backbone similar to 2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid have been utilized in the synthesis of complex molecules with potential analgesic and antipyretic properties, highlighting the importance of such structures in medicinal chemistry (Reddy et al., 2014).

Furthermore, the structural variations and modifications of related compounds have played a crucial role in developing inhibitors for specific enzymes or receptors, which is critical for understanding disease mechanisms and developing therapeutic agents. For example, modifications at certain positions of similar molecules have led to the discovery of potent allosteric effectors of hemoglobin, with potential applications in treating conditions related to depleted oxygen supply (Randad et al., 1991).

Eigenschaften

IUPAC Name |

2-(5-amino-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(16(21)22)6-12(11)15(18)20/h2-7H,17H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPVVHLQCVXXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)